N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride
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Overview
Description
N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride is a synthetic organic compound with the molecular formula C14H23Cl2N3O. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a pyrrolidine ring and a pyridine ring, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring through a series of condensation reactions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is then introduced via a cyclization reaction, which may involve reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
Amidation: The final step involves the amidation reaction where N,N-dimethylpropanamide is reacted with the pyridine-pyrrolidine intermediate under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction temperatures, pressures, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaOCH3 in methanol (MeOH) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.
Scientific Research Applications
N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-(pyridin-2-yl)propanamide: Lacks the pyrrolidine ring, making it less complex.
N,N-Dimethyl-3-(6-morpholin-2-ylpyridin-2-yl)propanamide: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of interactions and applications compared to simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N,N-dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-17(2)14(18)9-8-11-5-3-6-13(16-11)12-7-4-10-15-12;;/h3,5-6,12,15H,4,7-10H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQJCMXQFYUULP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=NC(=CC=C1)C2CCCN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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